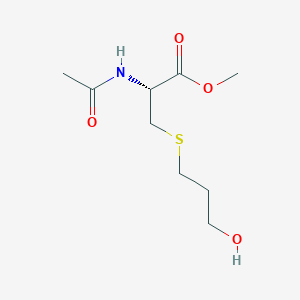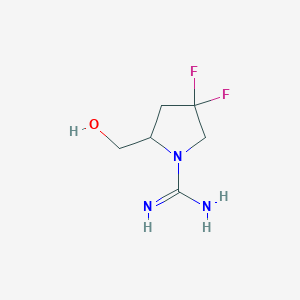
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique chemical structure, which includes two fluorine atoms and a hydroxymethyl group attached to a pyrrolidine ring. The presence of fluorine atoms often imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction leads to the formation of primary alcohols.
- Substitution reactions produce various functionalized pyrrolidine derivatives .
Scientific Research Applications
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxymethyl group also plays a role in the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
4-Fluoropyrrolidine: Contains a single fluorine atom and lacks the hydroxymethyl group.
2,2-Difluoropyrrolidine: Has two fluorine atoms but in different positions on the pyrrolidine ring.
Hydroxymethylpyrrolidine: Lacks fluorine atoms but contains the hydroxymethyl group.
Uniqueness: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is unique due to the combination of two fluorine atoms and a hydroxymethyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H11F2N3O |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H11F2N3O/c7-6(8)1-4(2-12)11(3-6)5(9)10/h4,12H,1-3H2,(H3,9,10) |
InChI Key |
XTZWYWKYJRFBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=N)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


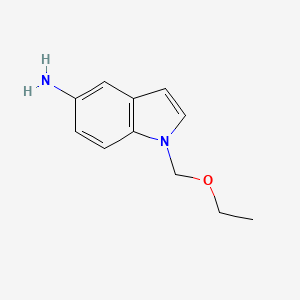
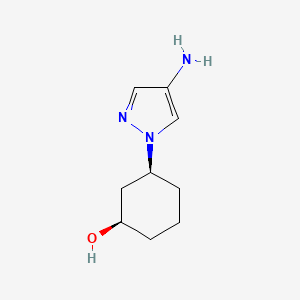
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
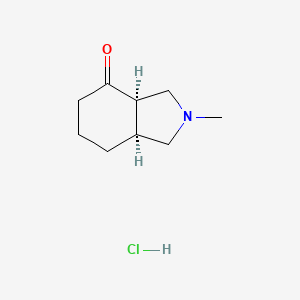

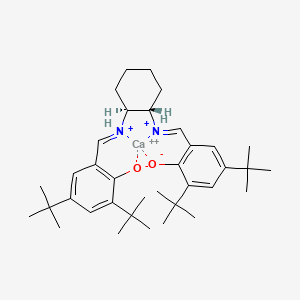
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)
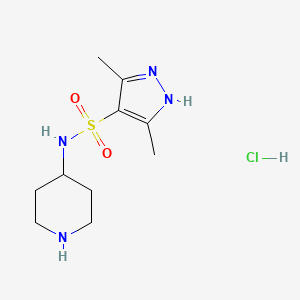


![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)

